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Compound of Interest

Compound Name: 4-Isopropyl-1H-pyrazol-3-amine

Cat. No.: B115065 Get Quote

Abstract
This technical guide provides a comprehensive overview of 4-Isopropyl-1H-pyrazol-3-amine,

a versatile heterocyclic amine with significant applications in medicinal chemistry and materials

science. The document details its chemical identity, physicochemical properties, established

synthesis and purification protocols, and analytical characterization methods. Furthermore, it

explores its role as a key building block in the development of targeted therapeutics,

particularly kinase inhibitors. Safety protocols and handling procedures are also outlined to

ensure its proper use in a research and development setting. This guide is intended for

researchers, chemists, and drug development professionals engaged in the synthesis and

application of novel heterocyclic compounds.

Compound Identification and Chemical Structure
4-Isopropyl-1H-pyrazol-3-amine, also known by its synonym 3-Amino-4-isopropyl-1H-

pyrazole, is a substituted pyrazole derivative. The presence of both an amine group and a

hydrophobic isopropyl group on the pyrazole ring makes it a valuable and versatile

intermediate in chemical synthesis.

Chemical Name: 4-Isopropyl-1H-pyrazol-3-amine

Synonyms: 3-Amino-4-isopropyl-1H-pyrazole, 4-propan-2-yl-1H-pyrazol-5-amine

CAS Number: 151521-49-2
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Molecular Formula: C₆H₁₁N₃

Molecular Weight: 125.17 g/mol

Chemical Structure:

Physicochemical Properties
A summary of the key physical and chemical properties of 4-Isopropyl-1H-pyrazol-3-amine is

presented below. These properties are crucial for designing reaction conditions, purification

procedures, and formulation strategies.

Property Value Source(s)

Molecular Weight 125.17 g/mol

Molecular Formula C₆H₁₁N₃

Boiling Point 295.8 ± 20.0 °C at 760 mmHg

Density 1.1 ± 0.1 g/cm³

Flash Point 157.8 ± 9.0 °C

pKa 16.12 ± 0.50 (Predicted)

Refractive Index 1.57

Storage Temperature
Room temperature, under inert

atmosphere

Synthesis and Purification
The synthesis of 3-aminopyrazole derivatives is a well-established area of heterocyclic

chemistry. One of the most common and effective methods involves the condensation of a

hydrazine source with a β-ketonitrile. This approach offers a direct route to the pyrazole core.

General Synthesis Workflow: Condensation of β-
Ketonitrile with Hydrazine
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The synthesis of 4-Isopropyl-1H-pyrazol-3-amine can be achieved by reacting 3-cyano-4-

methyl-2-pentanone with hydrazine hydrate. The β-ketonitrile starting material contains the

required isopropyl group and the nitrile functionality that will form the amine group upon

cyclization.

Causality of Experimental Choices:

β-Ketonitrile: This precursor is chosen because it possesses the two key functional groups

(ketone and nitrile) at a 1,3-position relative to each other, which is essential for the

formation of the five-membered pyrazole ring.

Hydrazine Hydrate: Serves as the source of the two adjacent nitrogen atoms required for the

pyrazole core. The initial nucleophilic attack occurs at the more electrophilic ketone carbonyl,

followed by an intramolecular cyclization onto the nitrile group.

Solvent (e.g., Ethanol): An alcohol solvent is typically used as it effectively dissolves both

reactants and facilitates the reaction without participating in unwanted side reactions.

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation

energy for both the initial condensation and the subsequent cyclization, ensuring a

reasonable reaction rate.

Detailed Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-cyano-4-methyl-2-pentanone (1 equivalent) in absolute ethanol.

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room

temperature. An exothermic reaction may be observed.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure.
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Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine. Dry the

organic layer over anhydrous sodium sulfate.

Purification: Concentrate the organic layer and purify the crude product by column

chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-
Isopropyl-1H-pyrazol-3-amine as a solid.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of the target

compound.
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Caption: General workflow for the synthesis and purification of 4-Isopropyl-1H-pyrazol-3-
amine.

Analytical Characterization
To confirm the identity and purity of the synthesized 4-Isopropyl-1H-pyrazol-3-amine, a

combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

confirm the molecular structure by identifying the chemical environment of each proton and

carbon atom.

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular

formula (C₆H₁₁N₃).

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final

compound. A high-purity standard is typically >95%.

Analytical Workflow Diagram
This diagram outlines the logical flow for confirming the structure and purity of the final product.
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Caption: Standard analytical workflow for the characterization of 4-Isopropyl-1H-pyrazol-3-
amine.

Applications in Research and Drug Development
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in

numerous compounds with diverse biological activities. 4-Isopropyl-1H-pyrazol-3-amine
serves as a crucial building block for synthesizing more complex molecules, particularly kinase

inhibitors.

Intermediate for Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation

is a hallmark of many diseases, including cancer. The aminopyrazole core can act as a "hinge-

binder," forming key hydrogen bonds with the kinase protein backbone. The isopropyl group at

the 4-position can be directed into a hydrophobic pocket within the kinase active site,

enhancing binding affinity and selectivity.

Derivatives of this compound have been investigated as inhibitors for various kinases,

including:

RET (Rearranged during Transfection) Kinase: Activating mutations in the RET kinase are

found in certain types of thyroid and lung cancers. Substituted pyrazolopyrimidines,

synthesized from aminopyrazole precursors, have been developed as potent and selective

RET inhibitors.

RIPK1 (Receptor-Interacting Protein Kinase 1): RIPK1 is involved in inflammatory responses

and necroptosis. 1H-pyrazol-3-amine derivatives have been identified as novel, selective

inhibitors of RIPK1, showing therapeutic potential for inflammatory diseases.

The general strategy involves using the amine group of 4-Isopropyl-1H-pyrazol-3-amine as a

nucleophile to react with other electrophilic heterocyclic systems (e.g., chloropyrimidines) to

construct fused bicyclic systems like pyrazolo[3,4-d]pyrimidines.

Safety and Handling
Proper safety precautions must be observed when handling 4-Isopropyl-1H-pyrazol-3-amine.
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Hazard Identification: The compound is classified as harmful if swallowed or inhaled. It can

cause skin irritation and serious eye irritation or damage.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles with side-shields, chemical-resistant gloves, and a lab coat.

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation

of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated

clothing. If irritation persists, seek medical attention.

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate

medical attention.

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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